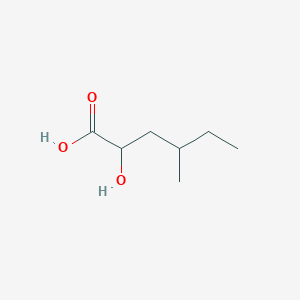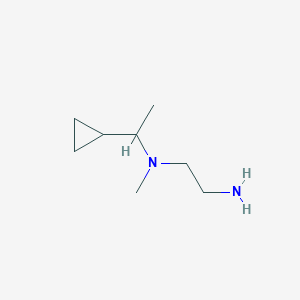
(2-Aminoethyl)(1-cyclopropylethyl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoethyl)(1-cyclopropylethyl)methylamine is a chemical compound with the molecular formula C₈H₁₈N₂. It is a versatile compound used in various scientific research fields due to its unique structural properties. The compound is characterized by the presence of an aminoethyl group, a cyclopropylethyl group, and a methylamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(1-cyclopropylethyl)methylamine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(1-cyclopropylethyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Aminoethyl)(1-cyclopropylethyl)methylamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(1-cyclopropylethyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
Methylamine (CH₃NH₂): A primary amine with a simpler structure.
Dimethylamine [(CH₃)₂NH]: A secondary amine with two methyl groups.
Trimethylamine [(CH₃)₃N]: A tertiary amine with three methyl groups.
Uniqueness
(2-Aminoethyl)(1-cyclopropylethyl)methylamine is unique due to its combination of an aminoethyl group, a cyclopropylethyl group, and a methylamine group. This structural complexity provides it with distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N'-(1-cyclopropylethyl)-N'-methylethane-1,2-diamine |
InChI |
InChI=1S/C8H18N2/c1-7(8-3-4-8)10(2)6-5-9/h7-8H,3-6,9H2,1-2H3 |
InChI Key |
RWURBTQUSWCOMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N(C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


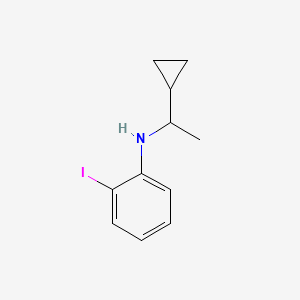
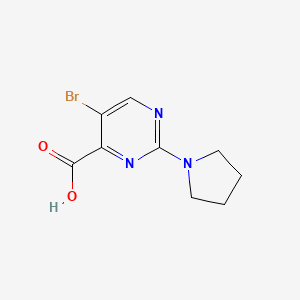
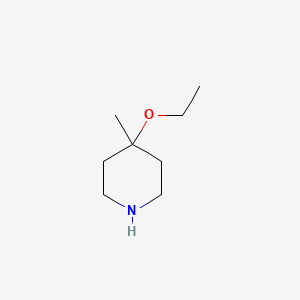
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13254574.png)
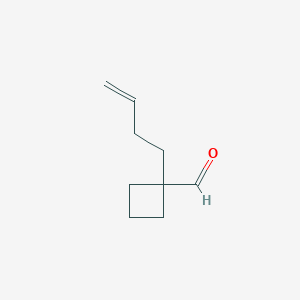
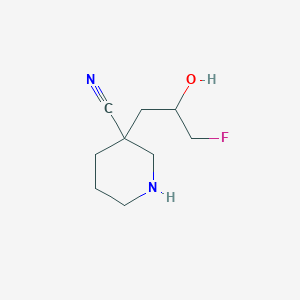
![1-[2-(3-methylpyrrolidin-1-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13254590.png)
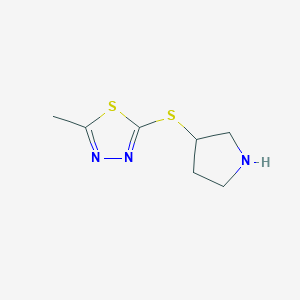

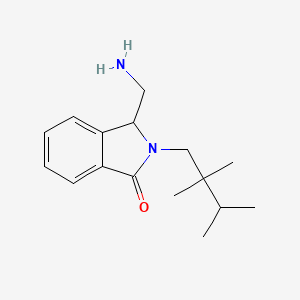
![1-(Ethylsulfanyl)imidazo[1,5-a]pyridine](/img/structure/B13254601.png)
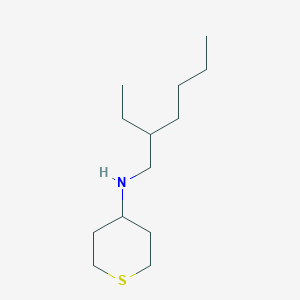
![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane](/img/structure/B13254627.png)
